molecular formula C20H26N4OS B5552229 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide

Cat. No. B5552229
M. Wt: 370.5 g/mol
InChI Key: DGQXEOAEZPSCEP-UHFFFAOYSA-N
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Description

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H26N4OS and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is 370.18273264 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of chemistry has focused on the synthesis and characterization of compounds similar to 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide. For instance, Sapariya et al. (2017) described the development of a multicomponent cyclocondensation reaction to create a library of polyhydroquinoline scaffolds. These compounds, characterized by techniques like NMR and mass spectrometry, have potential applications in various fields due to their structural diversity (Sapariya et al., 2017).

Biological Evaluation

Significant research has been conducted on the biological evaluation of related compounds. For example, Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, which displayed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017). Similarly, Jeankumar et al. (2013) evaluated a series of thiazole-aminopiperidine hybrid analogues for their inhibitory activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of compounds with structural similarities have been a significant area of research. Rajkumar et al. (2014) synthesized piperazine derivatives that showed promising antibacterial and antifungal activities (Rajkumar et al., 2014). Furthermore, El‐Borai et al. (2013) reported the synthesis of pyrazolopyridines, exhibiting antioxidant and antitumor activities against liver and breast cell lines (El‐Borai et al., 2013).

Conformational Analysis

Conformational analysis of structurally related compounds has been explored to understand their potential as therapeutic agents. Plazzi et al. (1997) conducted a conformational analysis of thioperamide, a compound with a similar piperidine moiety, to guide the design of new H3-receptor antagonists (Plazzi et al., 1997).

Applications in Liquid Crystals

Research into the applications of related compounds in liquid crystals has also been explored. Ong et al. (2018) synthesized a series of new calamitic liquid crystals, including compounds with pyridine and piperidine rings, which exhibited interesting mesomorphic properties (Ong et al., 2018).

properties

IUPAC Name

4-[1-(cyclopropylmethyl)imidazol-2-yl]-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-26-18-4-2-3-17(13-18)22-20(25)23-10-7-16(8-11-23)19-21-9-12-24(19)14-15-5-6-15/h2-4,9,12-13,15-16H,5-8,10-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQXEOAEZPSCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3=NC=CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide

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